molecular formula C13H16ClNO2 B1382855 cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate CAS No. 1431364-55-4

cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate

Cat. No. B1382855
M. Wt: 253.72 g/mol
InChI Key: LOHPPIKSCADHAL-GHMZBOCLSA-N
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Description

Cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is a chemical compound with the molecular formula C13H16ClNO2 . It is a solid form .


Molecular Structure Analysis

The molecular weight of cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is 253.72 g/mol . The SMILES string representation of its structure is O=C(OC(C)(C)C)[C@@H]1N[C@@H]1C(C=C2)=CC=C2Cl .


Physical And Chemical Properties Analysis

Cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is a solid substance . Its molecular weight is 253.72 g/mol .

Scientific Research Applications

1. Building Block for Amino Alcohols and Polyamines

The compound can be used as a potential building block in the synthesis of amino alcohols and polyamines. This application is exemplified in the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which demonstrates the compound's utility in creating complex molecular structures (Jähnisch, 1997).

2. Synthesis of Morpholine Derivatives

The compound has been used in the novel synthesis of cis-3,5-disubstituted morpholine derivatives. This illustrates its role in creating specialized structures with potential applications in various chemical syntheses (D’hooghe et al., 2006).

3. Catalyst in Three-Component Coupling Reactions

It serves as a catalyst in three-component coupling reactions. For example, it was used in the synthesis of 1-tert-butyl-2-ethoxycarbonyl-3-propylaziridine, showing its potential in facilitating complex chemical reactions (Kubo et al., 2000).

4. Reductive Ring Contraction

The compound is used in reductive ring contraction processes. This application is significant in the transformation of azetidinones into aziridines, demonstrating its versatility in synthetic organic chemistry (D’hooghe et al., 2010).

5. Diels–Alder Reactions

It participates in Diels–Alder reactions. This is a crucial synthetic application, as shown in the reaction with furans to produce aziridine derivatives, highlighting its role in creating complex cyclic structures (Alves et al., 2001).

6. Conversion into 2H-Azirine Derivatives

The compound can be converted into 2H-azirine derivatives, showcasing its flexibility in synthetic applications. This transformation involves N-chlorination and subsequent reactions, underlining its potential in diverse chemical syntheses (Legters et al., 2010).

7. Stereoselective Synthesis

It is used in the stereoselective synthesis of various compounds. For instance, its application in the preparation of cis-2-fluorocyclopropane-1-carboxylic acid demonstrates its utility in achieving specific stereochemical outcomes (Toyota et al., 1996).

8. Regioselective Ring-Opening Reactions

The compound facilitates regioselective ring-opening reactions, as evidenced by its use in the synthesis of 3-peroxyoxindoles and subsequent rearrangements. This showcases its potential in producing novel chemical structures (Hajra et al., 2019).

9. Synthesis of Alkenyl Aziridine Carboxylates

It aids in the synthesis of alkenyl aziridine carboxylates, demonstrating its role in the creation of functionally diverse molecular structures (Iska et al., 2007).

10. Ring Transformation Processes

The compound is involved in ring transformation processes, converting aziridines into cyclopropanecarbonitriles. This illustrates its applicability in complex molecular rearrangements (Lee et al., 2001).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It is considered combustible, acutely toxic, and can cause chronic effects .

properties

IUPAC Name

tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHPPIKSCADHAL-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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